12-Aminododecanoic acid hydrochloride salt
Overview
Description
12-Aminododecanoic acid hydrochloride salt: is a chemical compound with the molecular formula C12H26ClNO2 . It is a derivative of 12-aminododecanoic acid, where the amino group is protonated to form a hydrochloride salt. This compound is known for its applications in the synthesis of polymers, particularly nylon-12, and has significant industrial and research importance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-aminododecanoic acid hydrochloride salt typically involves the following steps:
Oxidation of Lauric Acid: Lauric acid is oxidized to form 12-oxododecanoic acid.
Formation of Oxime: The 12-oxododecanoic acid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime.
Reduction to Amino Acid: The oxime is catalytically reduced to yield 12-aminododecanoic acid.
Formation of Hydrochloride Salt: Finally, the 12-aminododecanoic acid is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Oxidation: Utilizing industrial oxidizing agents and reactors to convert lauric acid to 12-oxododecanoic acid.
Efficient Formation of Oxime: Employing optimized conditions for the reaction with hydroxylamine hydrochloride.
Catalytic Reduction: Using industrial catalysts and hydrogenation reactors for the reduction step.
Salt Formation: Large-scale acid-base reaction to produce the hydrochloride salt
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: The oxime intermediate is reduced to form the amino acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for the initial oxidation step.
Hydroxylamine Hydrochloride: For the formation of the oxime.
Catalysts: Such as palladium on carbon for the reduction step.
Hydrochloric Acid: For the formation of the hydrochloride salt
Major Products:
12-Oxododecanoic Acid: Intermediate in the synthesis.
12-Oxododecanoic Acid Oxime: Intermediate formed during the reaction with hydroxylamine hydrochloride.
12-Aminododecanoic Acid: Final product before forming the hydrochloride salt
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer in the production of nylon-12, a polymer with applications in textiles, automotive, and packaging industries.
Organic Synthesis: Intermediate in the synthesis of various organic compounds
Biology and Medicine:
Biocompatible Materials: Research into its use in biocompatible materials for medical devices and implants.
Drug Delivery:
Industry:
Mechanism of Action
The mechanism of action of 12-aminododecanoic acid hydrochloride salt primarily involves its role as a monomer in polymerization reactions. The amino group can react with carboxylic acid groups to form amide bonds, leading to the formation of long polymer chains. This process is crucial in the production of nylon-12, where the compound acts as a building block .
Comparison with Similar Compounds
11-Aminoundecanoic Acid: Another monomer used in the production of nylon-11.
12-Aminolauric Acid: Similar structure but without the hydrochloride salt form.
Comparison:
12-Aminododecanoic Acid Hydrochloride Salt vs. 11-Aminoundecanoic Acid: Both are used in nylon production, but this compound is specific to nylon-12, while 11-aminoundecanoic acid is used for nylon-11
This compound vs. 12-Aminolauric Acid: The hydrochloride salt form is more stable and easier to handle in industrial processes compared to the free amino acid
Properties
IUPAC Name |
12-aminododecanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h1-11,13H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDZMQRJHRYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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